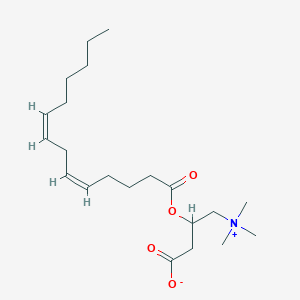

(5Z,8Z)-tetradecadienoylcarnitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

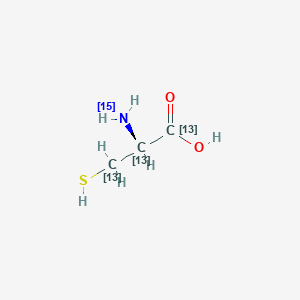

(5Z,8Z)-Tetradecadienoylcarnitine, also known as 5,8-C14:1, is an acylcarnitine derived from the long-chain fatty acid, tetradecadienoic acid. It is an important metabolite in the β-oxidation pathway, which is responsible for the oxidation of fatty acids in order to produce energy. Acylcarnitines are important for energy production, as they are necessary for the transport of fatty acids into the mitochondria for β-oxidation. 5,8-C14:1 is also involved in the regulation of metabolism and energy homeostasis.

Applications De Recherche Scientifique

Biotransformation in Fungi : The soil fungus Mucor genevensis converts exogenous arachidonic acid to the oxylipin 3-hydroxy-5Z,8Z-tetradecadienoic acid. This indicates a potential application of this compound in studying fungal metabolism and biotransformation processes (Pohl et al., 1998).

Anticancer Activity : Synthetic analogues of natural 5Z,9Z-dienoic acids show promise in cancer research. These analogues, including (5Z,9Z)-1,14-tetradeca-5,9-dienedioic acid, have been tested for their inhibitory activity against human topoisomerase I and cytotoxic activity against various cancer and normal cell lines, indicating a potential application in oncology (Makarov et al., 2020).

Synthesis of Heterocycles : Tetrazoles, which are synthetic heterocycles, have numerous applications, including in medicinal chemistry. 5-Substituted tetrazoles, including derivatives related to (5Z,8Z)-tetradecadienoylcarnitine, are important in the synthesis of other heterocycles and as activators in oligonucleotide synthesis (Roh et al., 2012).

Biosynthesis of Lipstatin : Studies on the fermentation of Streptomyces toxytricini using (5Z,8Z)-tetradecadienoic acid have shown its incorporation into lipstatin, a natural inhibitor of pancreatic lipase. This suggests its application in the study of lipstatin biosynthesis, which is relevant in the treatment of obesity (Goese et al., 2001).

Neurological Diseases Treatment : Acylcarnitines, including this compound, have shown potential in treating various neurological diseases. This is due to their role in lipid synthesis, membrane composition alteration, gene and protein modulation, mitochondrial function enhancement, antioxidant activity, and cholinergic neurotransmission enhancement (Jones et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds such as eicosapentaenoic acid (epa) and arachidonic acid (ara) are known to interact with various enzymes and receptors involved in inflammation and cardiovascular health .

Mode of Action

For instance, EPA is known to reduce synthesis and enhance clearance of triglycerides . It also inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .

Biochemical Pathways

Related compounds like epa and ara are known to be involved in the metabolism of eicosanoids . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are similar to arachidonic acid .

Pharmacokinetics

For instance, EPA is known to be rapidly metabolized and its metabolites are excreted in the urine .

Result of Action

Similar compounds like epa and ara have been shown to have anti-inflammatory effects and play a role in cardiovascular health .

Action Environment

Factors such as diet, lifestyle, and the presence of other compounds can influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUVFPFCXKWJQA-UTJQPWESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)